tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801999
InChI: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CC(CNC1)F
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate

CAS No.:

Cat. No.: VC13801999

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key UPBZJZJIXWPUNM-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H](CNC1)F
SMILES CC(C)(C)OC(=O)N(C)C1CC(CNC1)F
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CC(CNC1)F

Introduction

Synthesis and Applications

The synthesis of similar compounds typically involves several key steps, including the formation of the piperidine ring and the introduction of the fluorine atom. These compounds are often investigated for their potential effects on biological systems, particularly in the central nervous system, due to their ability to interact with specific receptors and enzymes.

Comparison with Similar Compounds

Similar compounds, such as tert-butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate, share structural features but may differ in stereochemistry or specific functional groups. These differences can significantly impact their reactivity and biological activity.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaNotable Features
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamateC11H20FN2O2Contains a pyrrolidine ring; different stereochemistry affects reactivity
tert-Butyl N-{[(3R,4R)-4-fluoropiperidin-3-yl]methyl}carbamateC11H20FN2O2Different stereochemistry; potential for varied biological activity
tert-Butyl (3,3-difluoropiperidin-4-yl)carbamateC11H20F2N2O2Contains difluorinated piperidine; alters electronic properties
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylateC11H19FN2O2Amino group provides different reactivity; diverse applications
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamateC11H20FN2O2Pyrrolidine structure offers distinct steric and electronic characteristics

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